n-Cyclopentyl-10h-phenothiazine-10-carboxamide n-Cyclopentyl-10h-phenothiazine-10-carboxamide
Brand Name: Vulcanchem
CAS No.: 431998-75-3
VCID: VC4531393
InChI: InChI=1S/C18H18N2OS/c21-18(19-13-7-1-2-8-13)20-14-9-3-5-11-16(14)22-17-12-6-4-10-15(17)20/h3-6,9-13H,1-2,7-8H2,(H,19,21)
SMILES: C1CCC(C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Molecular Formula: C18H18N2OS
Molecular Weight: 310.42

n-Cyclopentyl-10h-phenothiazine-10-carboxamide

CAS No.: 431998-75-3

Cat. No.: VC4531393

Molecular Formula: C18H18N2OS

Molecular Weight: 310.42

* For research use only. Not for human or veterinary use.

n-Cyclopentyl-10h-phenothiazine-10-carboxamide - 431998-75-3

Specification

CAS No. 431998-75-3
Molecular Formula C18H18N2OS
Molecular Weight 310.42
IUPAC Name N-cyclopentylphenothiazine-10-carboxamide
Standard InChI InChI=1S/C18H18N2OS/c21-18(19-13-7-1-2-8-13)20-14-9-3-5-11-16(14)22-17-12-6-4-10-15(17)20/h3-6,9-13H,1-2,7-8H2,(H,19,21)
Standard InChI Key WVGVWICAQSPEPE-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Introduction

Chemical Identity and Structural Features

Molecular Characterization

n-Cyclopentyl-10H-phenothiazine-10-carboxamide has the molecular formula C₁₈H₁₈N₂OS and a molecular weight of 310.42 g/mol. Its IUPAC name is N-cyclopentylphenothiazine-10-carboxamide, reflecting the cyclopentyl group attached to the carboxamide nitrogen and the phenothiazine core . The structure comprises a planar phenothiazine system (two benzene rings fused to a thiazine ring) substituted at the 10-position with a carboxamide moiety. The cyclopentyl group introduces steric bulk, potentially influencing receptor binding and solubility .

Key structural identifiers:

  • SMILES: C1CCC(C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

  • InChIKey: WVGVWICAQSPEPE-UHFFFAOYSA-N

  • PubChem CID: 704267 .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via reductive amination or alkylation of phenothiazine precursors. A patented method (WO2017013174A1) describes selective alkylation of unsubstituted phenothiazine diamines using aldehydes or ketones under reductive conditions . For example:

  • Intermediate preparation: Bromination of 10H-phenothiazine with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) yields 3-bromo-10H-phenothiazine .

  • Alkylation: Reaction with cyclopentylamine in the presence of a base (e.g., potassium tert-butoxide) introduces the cyclopentyl group .

Representative reaction conditions:

StepReagents/ConditionsYield
BrominationNBS, THF, 0°C, 16 h45%
AlkylationCyclopentylamine, KOtBu, THF90%

Physicochemical Properties

Thermal Properties

While specific melting/boiling points are unavailable, similar carboxamide-substituted phenothiazines (e.g., N-methyl-10H-phenothiazine-10-carboxamide) melt between 160–180°C . Computational models predict a melting point near 170–190°C for n-cyclopentyl-10H-phenothiazine-10-carboxamide .

Biological Activities and Mechanisms

Dopamine Receptor Antagonism

Like chlorpromazine, this compound may act as a dopamine D₂ receptor antagonist, a property linked to antipsychotic effects. The cyclopentyl group could enhance lipophilicity, improving blood-brain barrier penetration .

Anti-inflammatory and Anticancer Effects

The phenothiazine core interacts with NF-κB and COX-2 pathways, implicating anti-inflammatory activity. Preliminary studies on carboxamide derivatives note apoptosis induction in cancer cell lines, though specific data for this compound are absent .

Applications and Research Directions

Pharmaceutical Development

The compound’s dopamine antagonism supports its exploration as an atypical antipsychotic. Its neuroprotective properties warrant evaluation in neurodegenerative disease models, particularly Alzheimer’s and Parkinson’s .

Chemical Synthesis

As a building block, it enables the preparation of polycyclic amines and heterogeneous catalysts. Patent EP3325453B1 highlights its utility in synthesizing protein aggregation inhibitors .

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